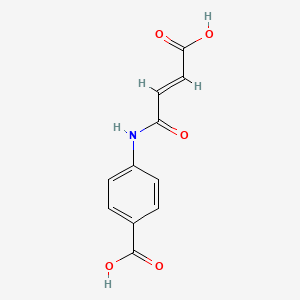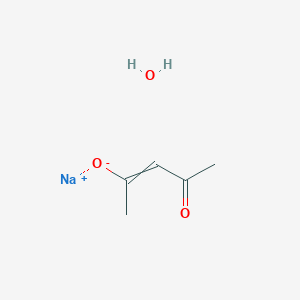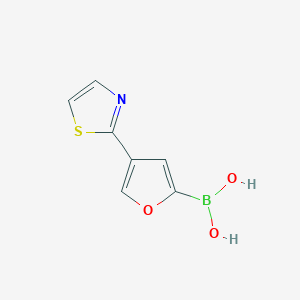
4-(Thiazol-2-yl)furan-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiazol-2-yl)furan-2-boronic acid (TFBA) is an organic compound that has been used as a starting material in the synthesis of many important compounds in the pharmaceutical and chemical industries. It is a colorless solid with a melting point of 166-168 °C. TFBA is a versatile and valuable building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
4-(Thiazol-2-yl)furan-2-boronic acid has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of pharmaceuticals and agrochemicals. It has also been used to prepare polymers, catalysts, and other materials. In addition, this compound has been used in the synthesis of various heterocyclic compounds, such as thiazoles, furans, and pyridines.
Wirkmechanismus
The mechanism of action of 4-(Thiazol-2-yl)furan-2-boronic acid is not completely understood. However, it is believed that the boronic acid group of this compound can form a covalent bond with an electron-rich species, such as an amine or a carboxylic acid. This covalent bond can then be used to facilitate the formation of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the growth of certain bacteria, fungi, and parasites. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(Thiazol-2-yl)furan-2-boronic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. However, this compound can be toxic and can cause skin irritation. It should be handled with care and proper safety precautions should be taken when working with it.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(Thiazol-2-yl)furan-2-boronic acid in scientific research. These include: further studies into its biochemical and physiological effects; development of new methods for its synthesis; investigation of its potential applications in drug discovery and development; and exploration of its use in the synthesis of new materials. Additionally, further research into its mechanism of action and potential toxicity is needed.
Synthesemethoden
4-(Thiazol-2-yl)furan-2-boronic acid can be synthesized in several ways. The most common method is the reaction of 4-thiazol-2-yl-2-boronic acid with an appropriate carboxylic acid in the presence of a base. This reaction is usually carried out in an aqueous medium at temperatures between 20 and 40 °C. The reaction is usually complete within 1-2 hours.
Eigenschaften
IUPAC Name |
[4-(1,3-thiazol-2-yl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3S/c10-8(11)6-3-5(4-12-6)7-9-1-2-13-7/h1-4,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOBUUSAUCLMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=NC=CS2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



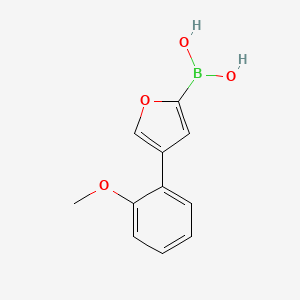
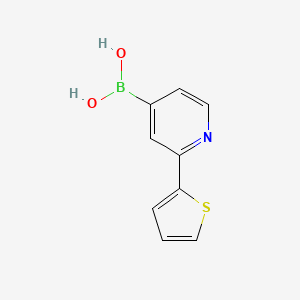

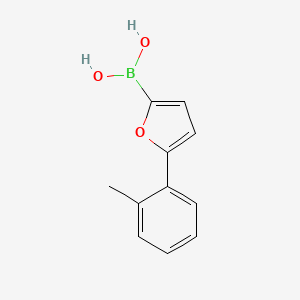
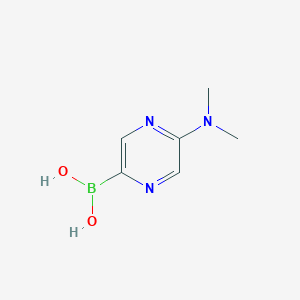

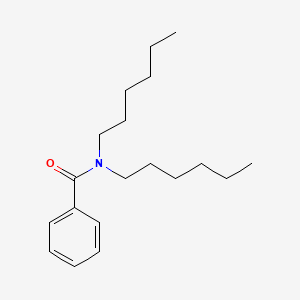
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)


